molecular formula C19H32N2O B10889408 4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine

4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine

Cat. No.: B10889408
M. Wt: 304.5 g/mol
InChI Key: ACUAONISRNKJAD-UHFFFAOYSA-N
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Description

4-[1-(Bicyclo[221]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction produces a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include epichlorohydrin, tetramethylammonium iodide, and benzylamine . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various sulfonamides and dioxiranes .

Scientific Research Applications

4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine stands out due to its specific combination of a bicyclic structure with a piperidine and morpholine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

4-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C19H32N2O/c1-14-11-21(12-15(2)22-14)19-5-7-20(8-6-19)13-18-10-16-3-4-17(18)9-16/h3-4,14-19H,5-13H2,1-2H3

InChI Key

ACUAONISRNKJAD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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